molecular formula C8H13NSi B099293 4-(Trimethylsilyl)pyridine CAS No. 18301-46-7

4-(Trimethylsilyl)pyridine

Cat. No. B099293
CAS RN: 18301-46-7
M. Wt: 151.28 g/mol
InChI Key: PYUVWRKNVLSJJE-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)pyridine is a compound that consists of a pyridine ring with a trimethylsilyl group attached to it . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Synthesis Analysis

The synthesis of compounds involving trimethylsilyl groups like 4-(Trimethylsilyl)pyridine often involves the use of trimethylsilylating agents such as trimethylsilyl chloride . In a study, a series of cobalt(II) (silyl)amides, pyrrolates and aminopyridinates were synthesized .


Molecular Structure Analysis

The molecular formula of 4-(Trimethylsilyl)pyridine is C8H13NSi . The structure consists of a pyridine ring with a trimethylsilyl group attached to it .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

4-(Trimethylsilyl)pyridine is characterized by its molecular weight of 151.28 . It is also known for its chemical inertness and large molecular volume .

Scientific Research Applications

Mass Spectrometric Analysis

4-(Trimethylsilyl)pyridine and its derivatives have been utilized in mass spectrometric analysis. Studies have explored the mass spectra of pyridine amidoximes and their O-trimethylsilyl derivatives, providing insights into the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).

Organic Synthesis

This compound plays a role in organic synthesis. It has been used in the reductive silylation of pyridine to produce various pyridine and piperidine derivatives (Sulzbach, 1970). Additionally, it is involved in the synthesis of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002).

Photoelectron Spectroscopy

In the field of photoelectron spectroscopy, the ionization potentials of methyl-, t-butyl-, and trimethylsilyl-substituted pyridines have been determined, shedding light on the effects of substituents on pyridine’s electronic structure (Heilbronner et al., 1972).

Catalysis

4-(Trimethylsilyl)pyridine derivatives have been employed as catalysts in various chemical reactions. For example, tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, which include derivatives of 4-(trimethylsilyl)pyridine, have been used for the aminomethylation reaction of ortho-pyridyl C-H bonds (Nagae et al., 2015).

Structural Chemistry

The compound has also been a focus in structural chemistry, aiding in understanding hyperconjugation and rotational barriers in chemical structures (Hassall et al., 2007).

Organometallic Chemistry

In organometallic chemistry, 4-(Trimethylsilyl)pyridine is involved in the formation of mononuclear tris(aminopyridinato)zirconium complexes, contributing to the development of new organometallic compounds (Kempe et al., 1996).

Safety And Hazards

4-(Trimethylsilyl)pyridine can be harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

trimethyl(pyridin-4-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUVWRKNVLSJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171376
Record name Pyridine, 4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)pyridine

CAS RN

18301-46-7
Record name Pyridine, 4-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M del Pilar Ardanza, B Etchepare, A Postigo - Citeseer
… The synthesis of 2-methyl-4-trimethylsilylpyridine is described as example. A grind tube covered with a septum and fitted with a stir bar was subjected to vacuum (via cannula) for 5 …
Number of citations: 4 citeseerx.ist.psu.edu
RA Sulzbach - Journal of Organometallic Chemistry, 1970 - Elsevier
The reductive silylation of pyridine with alkali metals and trimethylchlorosilane to 1,4-bis(trimethylsilyl)-1,4-dihydropyridine (I) is described. It is assumed that the reaction mechanism …
Number of citations: 45 www.sciencedirect.com
YH Jeong, CW Joo, H Jeong, J Lee… - Journal of Information …, 2022 - Taylor & Francis
A new 2-(5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene-8-yl)-4-(trimethylsilyl)pyridine-based iridium complex was synthesized for efficient solution-processed sky-blue …
Number of citations: 1 www.tandfonline.com
D Dauzonne, IA O'Neil, A Renaud - The Journal of Organic …, 1984 - ACS Publications
Indole or l-(trimethylsilyl) indole was reacted sequentially with lithium-chlorotrimethylsilane and with 1, 4-benzoquinone to produce l, 4-bis (trimethylsilyl) indole (50% and 55%, …
Number of citations: 11 pubs.acs.org
E Heilbronner, V Hornung, FH Pinkerton… - Helvetica Chimica …, 1972 - Wiley Online Library
… The samples of 2-trimethylsilyl-pyridine (VI) and 4-trimethylsilyl-pyridine (VII) were prepared according to the procedures outlined by Anderson, Bradney & Webster [20]. 2,6-Bis-(…
Number of citations: 117 onlinelibrary.wiley.com
DG Anderson, JR Chipperfield, DE Webster - Journal of Organometallic …, 1968 - Elsevier
The pK a values have been measured of some organosilicon-, -germanium-, or -tin-substituted pyridines. For the compounds studied the Me 3 M group (M=Si, Ge, or Sn) in the 2-, 3-, or …
Number of citations: 1 www.sciencedirect.com
MC Bagley, K Chapaneri, JW Dale… - The Journal of …, 2005 - ACS Publications
The synthesis of dimethyl sulfomycinamate, the acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics, from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is …
Number of citations: 110 pubs.acs.org
T Takahashi, FY Tsai, Y Li, H Wang… - Journal of the …, 2002 - ACS Publications
Selective preparation of pyridine derivatives from two different alkynes and a nitrile was achieved by a novel procedure in which an alkyne and a nitrile couple first to give an …
Number of citations: 231 pubs.acs.org
JM Beierle - 2003 - dlib.bc.edu
Total Synthesis is a field of Organic Chemistry that focuses on the construction of various compounds. These compounds can be known, such is the case in the synthesis of natural …
Number of citations: 3 dlib.bc.edu
JM Beierle, EB Osimboni, C Metallinos… - The Journal of …, 2003 - ACS Publications
The synthesis of louisianin C (3), a member of a small family of 3,4,5-trisubstituted pyridyl natural products, is achieved in six steps and 11% overall yield starting from commercially …
Number of citations: 18 pubs.acs.org

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